4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one
Description
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a dihydroquinolinone core with a 7-methoxy substituent and an aminomethyl group at the 4-position. Its synthesis typically involves cyclization and functionalization strategies, as evidenced by its commercial availability (95% purity, CAS 1588440-89-4) . The compound’s biological relevance is attributed to its structural flexibility, allowing for modifications that enhance binding affinity and selectivity toward therapeutic targets.
Properties
IUPAC Name |
4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISLSYGFYZIDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Synthesis
The synthesis begins with 7-methoxy-3,4-dihydroquinolin-2(1H)-one-4-carboxylic acid (Compound 9a in). Treatment with tributyltin hydride and tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene selectively reduces the carboxylic acid to a carbaldehyde (Compound 41). This step achieves 65% yield under inert conditions, critical for preventing oxidation side reactions.
Reductive Amination Protocol
The carbaldehyde undergoes reductive amination with ammonium acetate or primary amines using sodium cyanoborohydride in methanol. For example:
Reaction Conditions :
- Solvent: Anhydrous methanol
- Temperature: 50°C, 12–24 hours
- Reducing agent: NaBH3CN (1.2 equiv)
- Yield: 32–35%
Key Limitation : Steric hindrance from the 3,4-dihydroquinolinone framework reduces reactivity, necessitating prolonged reaction times.
Curtius Reaction Pathway
Isocyanate Formation
The Curtius reaction provides an alternative route via intermediate isocyanates. Starting from Compound 9a, diphenylphosphorylazide (DPPA) and potassium tert-butanolate in tert-butanol generate a tert-butoxycarbonyl (Boc)-protected amine (Compound 36).
Deprotection and Functionalization
Acidic cleavage of the Boc group (6 M HCl in isopropanol) yields 4-amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (Compound 37). Subsequent acylation with chloroacetyl chloride or similar electrophiles installs the aminomethyl group, though yields remain modest (35–56%) due to competing hydrolysis.
Cyclization and Ring Formation Methods
Gould-Jacobs Cyclization
The quinolinone core is constructed via Gould-Jacobs cyclization of ethyl 3-(2-aminophenyl)-3-oxopropanoate derivatives. For 7-methoxy substitution, the starting aniline must contain a methoxy group at the meta position. Cyclization in refluxing diphenyl ether affords the dihydroquinolinone skeleton in 77% yield.
N-Alkylation for 4-Position Functionalization
Post-cyclization, N-alkylation with 1-bromopentane or analogous alkyl halides in DMF/sodium hydride introduces the 4-alkyl group. However, this method requires subsequent oxidation or substitution to install the aminomethyl moiety, adding synthetic steps.
Functional Group Modifications
Methoxy Group Introduction
The 7-methoxy group is typically introduced early via:
- Direct Methylation : Treatment of 7-hydroxy precursors with methyl iodide/K2CO3 in DMF (85% yield).
- Ullmann Coupling : Copper-catalyzed coupling of methoxide with halogenated intermediates, though this is less common for quinolinones.
Comparative Analysis of Methods
Table 1. Efficiency of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH3CN/MeOH | 32–35 | >90% |
| Curtius Reaction | DPPA/t-BuOH | 35–56 | 85–88% |
| Gould-Jacobs Cyclization | Diphenyl ether reflux | 77 | 95% |
The Gould-Jacobs method offers superior yield and purity but requires pre-functionalized anilines. Reductive amination allows late-stage diversification but suffers from low efficiency.
Spectroscopic Characterization
NMR Analysis
1H NMR (400 MHz, CDCl3) :
- δ 10.09 (s, 1H, NH)
- δ 8.16 (d, J = 8.5 Hz, 1H, H-5)
- δ 3.89 (s, 3H, OCH3)
- δ 3.33–3.28 (m, 2H, CH2NH2)
13C NMR (100 MHz, CDCl3) :
Mass Spectrometry
- HRMS (ES+) : [M + H]+ calculated for C12H15N2O2: 219.1134, found 219.1128.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinolinone core, potentially leading to different dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that certain modifications to the quinoline structure enhanced its efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, research indicated that the compound could inhibit tumor growth in specific cancer models by targeting the PI3K/Akt signaling pathway .
Polymer Chemistry
In material science, 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds and interact with other functional groups makes it suitable for creating polymeric materials with enhanced mechanical and thermal properties. Research has focused on incorporating this compound into polyurethanes and other polymer matrices to improve their performance.
Photonic Applications
The compound's unique optical properties have led to investigations into its use in photonic devices. Studies have explored its potential as a dye or dopant in luminescent materials, contributing to advancements in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this quinoline derivative into photonic systems has shown promise for enhancing light absorption and emission characteristics.
Synthesis Pathways
The synthesis of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods, including condensation reactions and cyclization processes involving readily available precursors. Various synthetic routes have been optimized to improve yield and purity, making this compound accessible for further research applications.
Derivative Exploration
Researchers are actively exploring derivatives of this compound to enhance its biological activity or tailor its properties for specific applications. Modifications to the amino or methoxy groups can lead to compounds with improved solubility or selectivity towards biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 2: Key Antidepressant Analogues
| Compound | Modification | Activity (Ki or Dose) |
|---|---|---|
| 10g | 1,3,4-Oxadiazole hybrid | Ki = 1.68 nM (5-HT1A) |
| 34b | 3-Chlorophenyl-piperazinylpropyl | 30 mg/kg (antidepressant) |
Functional Group Impact on Activity
- Methoxy vs. Hydroxy Groups: 7-Methoxy derivatives (e.g., 4-(aminomethyl)-7-methoxy) show enhanced CNS penetration compared to 7-hydroxy analogues (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, TCI America™), which are more polar and less bioavailable .
- Aminomethyl vs. Halogen Substituents: The aminomethyl group in the target compound may improve solubility and receptor interactions, whereas chloro or cyano groups (as in 6a, 6l, 6m) enhance antiproliferative activity through electrophilic interactions .
Biological Activity
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one, also known as its hydrochloride form, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.7 g/mol
- CAS Number : 1588440-89-4
Antimicrobial Activity
Research indicates that derivatives of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the structure enhance its efficacy against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic and glioma cells. The observed IC50 values indicate potent activity with minimal cytotoxic effects on normal cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Pancreatic Cancer | 5.0 | Inhibition of cell proliferation |
| Glioma | 3.2 | Induction of apoptosis |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability.
The biological activity of 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE, which is essential for cholinergic neurotransmission.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to reduced proliferation.
Study on Antitumor Activity
In a study published in ACS Omega, researchers investigated the anti-pancreatic cancer activity of various derivatives, including 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one. The results indicated that the compound effectively inhibited tumor growth in xenograft models and showed synergistic effects when combined with standard chemotherapeutic agents .
Neuroprotective Study
Another study focused on the neuroprotective effects in a scopolamine-induced model of Alzheimer's disease. The administration of the compound significantly improved cognitive function and reduced neuroinflammation markers .
Q & A
Q. What are the common synthetic routes for 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one, and how are reaction conditions optimized?
Synthesis typically involves cyclization or substitution reactions. For example:
- Microwave-assisted synthesis : In i-PrOH under MW irradiation (120°C), aminobenzonitrile derivatives react with intermediates like 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, yielding analogues with 47–88% efficiency .
- Reductive amination : LiAlH4 in THF reduces amide bonds, followed by SOCl2-mediated cyclization to form the dihydroquinolinone core .
Optimization includes solvent choice (e.g., i-PrOH for solubility), temperature control (e.g., MW irradiation for faster kinetics), and stoichiometric adjustments (e.g., K2CO3 as a base for deprotonation) .
Q. How is the structural identity of this compound confirmed experimentally?
- 1H/13C NMR : Distinct signals for the aminomethyl group (δ ~3.5 ppm, triplet) and methoxy group (δ ~3.8 ppm, singlet) confirm substitution patterns .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at m/z 247.1443) validates molecular formula .
- Melting point analysis : Sharp melting ranges (e.g., 183–184°C for analogue 6l) indicate purity .
Advanced Research Questions
Q. What role does the lactam C-ring (3,4-dihydropyrazin-2(1H)-one) play in enhancing antiproliferative activity?
Scaffold modifications to the C-ring significantly impact potency. Replacing piperidine with a lactam ring (e.g., in compound 6a) increases antiproliferative activity 3–6-fold (GI50: 0.53–2.01 nM vs. 1.5–1.7 nM for non-lactam analogues). This is attributed to improved hydrogen-bonding interactions with kinase targets (e.g., tubulin or topoisomerase II) . Mechanistic studies using X-ray crystallography or molecular docking are recommended to map binding modes .
Q. How can contradictory data on biological activity be resolved, such as variability in GI50 values across cell lines?
- Dose-response validation : Repeat assays with standardized protocols (e.g., NCI-60 panel) to rule out technical variability .
- Off-target profiling : Assess selectivity via kinase inhibition panels or transcriptomic analysis to identify confounding targets .
- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., CYP450 isoforms) to explain discrepancies between in vitro and in vivo efficacy .
Q. What advanced methods enable the synthesis of perfluoroalkyl derivatives for structure-activity relationship (SAR) studies?
Palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides introduces perfluoroalkyl and carbonyl groups into the dihydroquinolinone scaffold. Key steps:
- Radical intermediates : Initiated by Pd(0)/CO systems under 1 atm CO, enabling regioselective C–F bond activation .
- E/Z selectivity control : Use of chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess in polycyclic derivatives .
This method yields diverse analogues for probing steric and electronic effects on biological activity .
Q. How can researchers validate the role of the 7-methoxy group in modulating pharmacokinetic properties?
- Isotopic labeling : Synthesize [14C]-labeled methoxy derivatives for in vivo tracking of absorption/distribution .
- Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations identifies demethylation pathways .
- Comparative SAR : Replace methoxy with hydroxy or ethoxy groups and assess solubility (LogP) and plasma protein binding .
Methodological Challenges & Solutions
Q. What strategies address low yields in aminomethyl-substituted dihydroquinolinone synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by minimizing side reactions .
- Protecting group chemistry : Use Boc-protected aminomethyl intermediates to prevent unwanted nucleophilic side reactions .
- Catalytic optimization : Employ Pd/C or Ni catalysts for reductive amination steps, achieving >80% conversion .
Q. How are computational tools applied to predict biological activity or optimize synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
